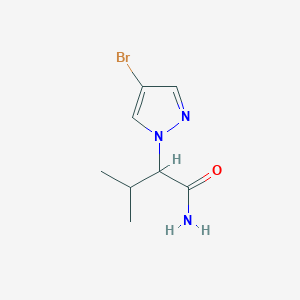

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide

Vue d'ensemble

Description

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine atom attached to the pyrazole ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features allow for the development of compounds with potential therapeutic effects against multiple diseases, including cancer and neurological disorders.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes that play a role in disease pathways. For instance, bromodomain and extraterminal domain (BET) inhibitors derived from similar structures have shown promise in oncology settings, enhancing drug metabolism and pharmacokinetics properties .

- Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF7 .

Biological Studies

Biochemical Assays and Probes

The compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its pyrazole ring structure is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Mechanism of Action : The interaction of this compound with biological targets involves specific binding affinities that can modulate enzymatic functions. This characteristic makes it a valuable tool for investigating cellular mechanisms and therapeutic targets.

Material Science

Development of Novel Materials

In materials science, this compound is explored for its potential in creating materials with unique electronic or optical properties.

- Functionalization : The versatility of the pyrazole scaffold allows for further functionalization, enabling the synthesis of complex molecules tailored for specific applications. This adaptability is crucial for developing libraries of compounds for biological screening .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of a derivative based on this compound. The compound was tested against HeLa cell lines, revealing an IC50 value of approximately 9.22 µM after 72 hours of treatment, indicating significant growth inhibitory effects compared to standard treatments .

Case Study 2: Enzyme Inhibition

Another research effort focused on the development of bromodomain inhibitors using similar pyrazole derivatives. These inhibitors showed enhanced potency and favorable pharmacokinetic profiles, suggesting that this compound could be instrumental in designing next-generation therapeutics for cancer treatment .

Mécanisme D'action

The mechanism of action of 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chloropyrazol-1-yl)-3-methylbutanamide

- 2-(4-Fluoropyrazol-1-yl)-3-methylbutanamide

- 2-(4-Iodopyrazol-1-yl)-3-methylbutanamide

Uniqueness

2-(4-Bromopyrazol-1-yl)-3-methylbutanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

The compound 2-(4-Bromopyrazol-1-yl)-3-methylbutanamide , also known as Bromisoval, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, focusing on anti-inflammatory effects, potential therapeutic applications, and underlying mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrN₂O₂ |

| Molecular Weight | 223.068 g/mol |

| Melting Point | 152 °C |

| Density | 1.504 g/cm³ |

Anti-inflammatory Effects

Bromisoval exhibits significant anti-inflammatory properties, particularly in microglial cells. Research indicates that it suppresses the release of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-treated BV2 cells, a murine microglial cell line. The compound inhibits the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and the expression of interferon regulatory factor 1 (IRF1) .

- Bromisoval's inhibition of NO release is more potent than that of Janus kinase 1 (JAK1) inhibitors like filgotinib.

- It operates independently of JAK1, STAT1, or IRF1 knockdown effects.

- Bromisoval also reduces intracellular ATP levels, contributing to its anti-inflammatory action .

Potential Therapeutic Applications

Bromisoval has been explored for various therapeutic uses due to its biological activity:

- Chronic Pain Management : The compound has shown promise in treating pain associated with conditions such as post-herpetic neuralgia, osteoarthritis, and diabetic neuropathy .

- CNS Disorders : Its role as a central nervous system depressant suggests potential applications in managing anxiety and sleep disorders .

In Vivo Studies

In animal models, Bromisoval demonstrated notable central depressant activities. The intraperitoneal administration in male mice revealed an ISD50 value of 0.35 mmol/kg and an LD50 value of 3.25 mmol/kg, indicating its potency and safety profile .

Observational Research

A case study framework can provide insights into the real-world applications of Bromisoval. For instance, observational research in health services could explore its effectiveness in managing chronic pain syndromes across diverse patient populations .

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-5(2)7(8(10)13)12-4-6(9)3-11-12/h3-5,7H,1-2H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTNFOMGBZQRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862528-06-0 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)-3-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.